

"performance comparison of carbon black and graphene in polymer composites"

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Performance Showdown: Carbon Black vs. Graphene in Polymer Composites

A Comparative Guide for Researchers and Scientists

In the quest for advanced materials with tailored properties, the reinforcement of polymers with carbonaceous fillers has become a cornerstone of materials science. Among the plethora of options, traditional **carbon black** (CB) and novel graphene have emerged as two of the most prominent contenders. This guide provides an objective, data-driven comparison of the performance of these two materials in polymer composites, with a focus on experimental evidence to inform material selection for researchers, scientists, and drug development professionals.

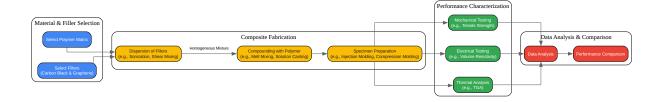
At a Glance: Key Performance Differences

Graphene generally outperforms **carbon black** in enhancing the mechanical and electrical properties of polymer composites, primarily due to its unique two-dimensional structure, high aspect ratio, and exceptional intrinsic properties. However, **carbon black** remains a cost-effective and widely used filler, particularly in applications where extreme performance is not a prerequisite.

Workflow for Filler Performance Comparison



The selection and evaluation of a suitable filler for a polymer composite follows a structured workflow, from material selection to final performance characterization.



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Caption: A workflow diagram illustrating the key stages in comparing the performance of **carbon black** and graphene as fillers in polymer composites.

Mechanical Properties: A Clear Lead for Graphene

Graphene's high aspect ratio and exceptional strength translate to significant improvements in the mechanical properties of polymer composites compared to **carbon black**.

Table 1: Mechanical Properties of Epoxy Composites with **Carbon Black** and Graphene Nanoplatelets



Filler Type	Filler Concentration (wt%)	Tensile Strength (MPa)	Tensile Modulus (GPa)	Tensile Strain (%)
Neat Epoxy	0	70	2.7	3.3
Carbon Black	0.33	Not significantly different from neat epoxy	Not significantly different from neat epoxy	Not significantly different from neat epoxy
Carbon Black	0.67	Not significantly different from neat epoxy	Not significantly different from neat epoxy	Not significantly different from neat epoxy
Carbon Black	1	Not significantly different from neat epoxy	Not significantly different from neat epoxy	Not significantly different from neat epoxy
Graphene	5	~70	~3.0	~2.8
Graphene	10	~70	~3.3	~2.5
Graphene	15	~65	~3.5	~2.0
Graphene	20	~60	~3.8	~1.5

Data synthesized from a study on epoxy composites. The addition of up to 1 wt% **carbon black** did not significantly alter the tensile properties, while graphene nanoplatelets increased the tensile modulus but decreased the tensile strain.

Electrical Conductivity: Graphene's Percolation Advantage

The high aspect ratio of graphene allows for the formation of conductive networks within the polymer matrix at much lower concentrations than the more spheroidal **carbon black** particles. This is known as the percolation threshold.

Table 2: Electrical Resistivity of Epoxy Composites with **Carbon Black** and Graphene Nanoplatelets



Filler Type	Filler Concentration (wt%)	Electrical Resistivity (ohm- cm)	Classification
Neat Epoxy	0	~10^15	Insulating
Carbon Black	0.33	~10^15	Insulating
Carbon Black	0.67	~10^4	Semi-conductive
Carbon Black	1	~10^3	Semi-conductive
Graphene	5	~10^15	Insulating
Graphene	10	~10^14	Insulating
Graphene	15	~10^8	Static Dissipative
Graphene	20	~10^7	Static Dissipative
Hybrid (0.33% CB + 5% Graphene)	-	~10^4	Semi-conductive

Data synthesized from a study on epoxy composites. A significant drop in electrical resistivity is observed at lower concentrations for **carbon black** compared to graphene in this particular study, indicating a lower percolation threshold for the specific grade of **carbon black** used. However, the combination of both fillers shows a synergistic effect.

Thermal Stability: Graphene's Barrier Effect

Graphene's plate-like structure can create a tortuous path for volatile degradation products, thereby enhancing the thermal stability of the polymer matrix.

Table 3: Thermal Stability of Epoxy Composites with Carbon Black and Graphene

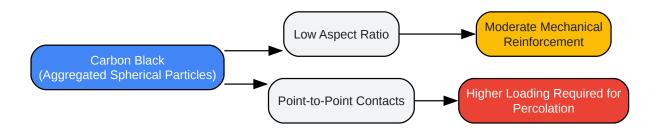


Filler Type	Filler Concentration (wt%)	Onset Decomposition Temperature (°C)	Char Yield at 600°C (%)
Neat Epoxy	0	~350	~15
Carbon Black	5	~360	~18
Graphene	5	~370	~22

Note: The data in this table is representative and synthesized from multiple sources, as a direct side-by-side comparison in a single study was not available. The trend generally shows that graphene provides a more significant improvement in thermal stability.

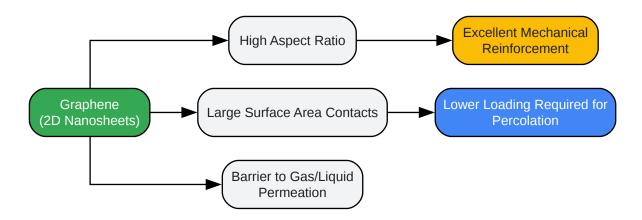
Structure-Property Relationships

The distinct morphologies of **carbon black** and graphene are fundamental to their differing impacts on composite properties.



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Caption: Structure-property relationship for **carbon black** in polymer composites.





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Caption: Structure-property relationship for graphene in polymer composites.

Experimental Protocols

The following are summaries of the standard methodologies used to obtain the performance data presented.

Mechanical Properties: Tensile Testing (ASTM D638)

This test method determines the tensile properties of unreinforced and reinforced plastics.

- Specimen: Dumbbell-shaped specimens are used, with dimensions specified in the standard.
- Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force. An extensometer is used to measure the elongation of the specimen.
- Procedure:
 - The dimensions (thickness and width) of the narrow section of the specimen are measured.
 - The specimen is mounted in the grips of the UTM.
 - The extensometer is attached to the specimen's gauge section.
 - A tensile load is applied at a constant crosshead speed until the specimen fractures.
 - The load and elongation are recorded throughout the test.
- Calculations: Tensile strength, tensile modulus, and percent elongation are calculated from the recorded data.

Electrical Properties: DC Resistance or Conductance (ASTM D257)



These test methods cover the measurement of DC insulation resistance, volume resistance, and surface resistance of insulating materials.

- Specimen: The specimen can be in the form of flat plates, tubes, or tapes.
- Apparatus: A voltage source, an ammeter, and a set of electrodes as specified in the standard.
- Procedure:
 - The specimen is cleaned and conditioned as required.
 - The electrodes are applied to the specimen.
 - A specified DC voltage is applied for a set duration (typically 60 seconds).
 - The resulting current is measured.
- Calculations: Volume resistivity and surface resistivity are calculated based on the measured resistance and the dimensions of the specimen and electrodes.

Thermal Stability: Thermogravimetric Analysis (TGA) (ASTM E1131)

This test method determines the mass loss of a material as a function of temperature in a controlled atmosphere.

- Specimen: A small amount of the material (typically 5-20 mg) is used.
- Apparatus: A thermogravimetric analyzer, which consists of a precision balance and a furnace.
- Procedure:
 - The specimen is placed in a sample pan.
 - The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).



- The mass of the sample is continuously monitored as the temperature increases.
- Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the final residue (char yield).

Conclusion

The choice between **carbon black** and graphene as a reinforcing filler in polymer composites is highly dependent on the specific application requirements and cost considerations. For applications demanding superior mechanical strength, enhanced electrical conductivity at low filler loadings, and improved thermal stability, graphene is the superior choice. However, for cost-sensitive applications where moderate property enhancements are sufficient, **carbon black** remains a viable and well-established option. The synergistic effects observed when combining both fillers suggest a promising avenue for developing cost-effective composites with a balanced performance profile. As the production costs of graphene continue to decrease, its adoption in a wider range of applications is expected to accelerate, further pushing the boundaries of polymer composite performance.

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